4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid
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Overview
Description
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is a disaccharide composed of two galacturonic acid units linked by a glycosidic bond. This compound is a significant component of pectin, a polysaccharide found in the cell walls of plants. It plays a crucial role in the structural integrity and rigidity of plant tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid typically involves the enzymatic hydrolysis of pectin. Pectinases, a group of enzymes, are used to break down pectin into its constituent sugars, including this compound .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of pectin from plant sources such as citrus peels and apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of pectin and other polysaccharides.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential use in drug delivery systems and as a dietary fiber supplement.
Mechanism of Action
The mechanism of action of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid involves its interaction with other cell wall components to maintain the structural integrity of plant tissues. It forms cross-links with other polysaccharides and proteins, contributing to the rigidity and strength of the cell wall. Additionally, it can interact with enzymes and other molecules involved in cell wall remodeling and degradation .
Comparison with Similar Compounds
Similar Compounds
alpha-D-Galactopyranuronic acid: A monosaccharide unit of pectin.
alpha-D-Galactopyranuronosyl-(1->4)-alpha-D-galactopyranuronic acid: Another disaccharide unit of pectin.
Digalacturonic acid: A similar disaccharide with slight structural differences.
Uniqueness
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is unique due to its specific glycosidic linkage and its role in the structure and function of pectin. Its ability to form cross-links and interact with other cell wall components distinguishes it from other similar compounds .
Properties
CAS No. |
28144-27-6 |
---|---|
Molecular Formula |
C12H18O13 |
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1 |
InChI Key |
IGSYEZFZPOZFNC-MMGXBETBSA-N |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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